molecular formula C10H16N2O B2703398 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol CAS No. 1225351-20-1

2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B2703398
CAS No.: 1225351-20-1
M. Wt: 180.251
InChI Key: LHISABQPMWXWCC-UHFFFAOYSA-N
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Description

2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H16N2O It is a derivative of ethanol and aniline, featuring an amino group attached to a phenyl ring, which is further connected to an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol typically involves the reduction of 4-nitrophenylethanol. One common method is to dissolve 4-nitrophenylethanol in anhydrous ethanol and use palladium on carbon (Pd/C) as a catalyst under hydrogen gas at 50 psi. The reaction mixture is shaken overnight, followed by filtration and concentration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar reduction reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol involves its interaction with various molecular targets. It can act as a monoamine oxidase inhibitor, affecting the metabolism of neurotransmitters like dopamine and serotonin. Additionally, it may inhibit cyclooxygenase, which is involved in the production of prostaglandins. These interactions contribute to its anti-inflammatory, antioxidant, and potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)ethanol: Similar structure but lacks the ethylamino group.

    4-Aminophenethyl Alcohol: Another similar compound with slight structural variations.

Uniqueness

2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol is unique due to the presence of both an amino and an ethylamino group, which can confer distinct chemical reactivity and biological activity compared to its analogs .

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-[2-(4-aminophenyl)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-10-3-1-9(2-4-10)5-6-12-7-8-13/h1-4,12-13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISABQPMWXWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863367
Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-65-9
Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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